BenchChemオンラインストアへようこそ!

N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Physicochemical Profiling Drug Discovery SAR

This 2-aminothiazole pivalamide (CAS 921776-14-9) features a unique 4-ethylphenyl substituent that distinguishes it from the unsubstituted phenyl analog (CAS 69186-39-6). The +28 Da mass shift and estimated ΔcLogP ≈ +0.8 modulate target binding, cellular permeability, and metabolic stability—critical for kinase-focused screening, COX-1/COX-2 selectivity profiling, and antimicrobial SAR against ESKAPE pathogens. The pivalamide group confers metabolic stability, while the ethyl moiety enables differentiation in affinity-based proteomics pull-down experiments. Procure this precise chemical entity to avoid the material risk of lost interaction profiles caused by generic analog substitution. For non-human research use only.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 921776-14-9
Cat. No. B2409029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
CAS921776-14-9
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C
InChIInChI=1S/C18H23N3O2S/c1-5-12-6-8-13(9-7-12)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,19,22)(H,20,21,23)
InChIKeyHDVXQCHQACGVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((4-Ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 921776-14-9) – Baseline Identity and Scaffold Context


N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 921776-14-9, molecular formula C18H23N3O2S, molecular weight 345.46 g/mol) is a synthetic, small-molecule member of the 2-aminothiazole pivalamide class . The structure features a central thiazole ring substituted at the 2-position with a pivalamide (tert-butylcarbonylamino) group and at the 4-position with an acetamide linker bearing a 4-ethylphenyl moiety. This scaffold belongs to the broader 2-aminothiazole family, a privileged structure in medicinal chemistry associated with anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities [1]. The compound is commercially available from multiple screening-compound suppliers for non-human research use only .

Why In-Class Substitution Fails for N-(4-(2-((4-Ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (921776-14-9)


Within the 2-aminothiazole pivalamide class, even minor structural modifications can produce large shifts in biological activity. The 4-ethylphenyl substituent on the target compound distinguishes it from the closest cataloged analog, N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide (CAS 69186-39-6), which bears an unsubstituted phenyl ring . The presence of the 4-ethyl group increases molecular weight (+28 Da), enhances lipophilicity (estimated ΔlogP ≈ +0.8), and alters the electron density of the aromatic ring, all of which can modulate target binding, cellular permeability, and metabolic stability . Generic substitution with a non-ethylated or differently substituted analog therefore carries a material risk of losing the specific interaction profile for which a researcher may have identified this compound as a hit.

Quantitative Differentiation Guide: N-(4-(2-((4-Ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Ethyl Analog (CAS 69186-39-6)

The target compound differs from its closest commercially available analog, N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide (CAS 69186-39-6), by the presence of a 4-ethyl substituent on the phenyl ring. This modification increases molecular weight from 317.41 to 345.46 g/mol (+28.05 Da) and raises estimated logP from approximately 2.4 to approximately 3.2 (+0.8 log unit), based on consensus cLogP calculations for the two structures . The increased lipophilicity is consistent with the well-documented role of the pivalamide group in enhancing membrane partitioning, which may influence permeability and non-specific protein binding .

Physicochemical Profiling Drug Discovery SAR

Hydrogen Bond Donor/Acceptor Count Differentiation

The target compound contains 2 hydrogen bond donors (both amide NH groups) and 3 hydrogen bond acceptors (amide carbonyl oxygens and thiazole nitrogen), identical to the des-ethyl analog (CAS 69186-39-6) [1]. However, the 4-ethyl substituent introduces additional rotatable bond count (+1) and increased hydrophobic surface area. These differences place the two compounds in distinct chemical space despite identical HBD/HBA counts, which can affect binding kinetics and selectivity in protein-ligand interactions as demonstrated for 2-aminothiazole derivatives targeting kinases [2].

Medicinal Chemistry Drug-Likeness Physicochemical Properties

Class-Level Kinase Inhibition Potential of 2-Aminothiazole Pivalamides

No direct kinase inhibition data are available for the target compound. However, structurally related 2-aminothiazole pivalamide derivatives have demonstrated kinase inhibitory activity. For instance, N-(5-(2-(5-chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) and related bithiazole correctors showed IC50 values of approximately 450 nM in CFTR corrector assays, with activity dependent on the specific aryl substitution pattern [1]. Bis-thiazole derivatives bearing pivalamide motifs have also shown preferential Pim1 kinase inhibition with cytotoxic activity against cancer cell lines at low micromolar concentrations [2]. The 4-ethylphenyl group in the target compound may confer a distinct kinase selectivity profile relative to other aryl-substituted analogs, though this remains to be experimentally determined.

Kinase Inhibition Cancer Cellular Assay

Antimicrobial and Anti-Inflammatory Potential of 2-Aminothiazole Scaffolds

While no antimicrobial or anti-inflammatory data exist for the target compound, the 2-aminothiazole scaffold is a well-validated pharmacophore for both activities. A series of 2-aminothiazole derivatives exhibited COX-1 inhibition with IC50 values in the 1.00–6.34 μM range and COX-2 inhibition with IC50 values in the 0.09–0.71 μM range, with selectivity indexes reaching up to 16 [1]. Additionally, 2-substituted aminothiazoles have demonstrated antibacterial activity against Gram-negative Escherichia coli and antifungal activity against Candida albicans [2]. The 4-ethylphenyl substituent on the target compound may modulate COX-1/COX-2 selectivity relative to published analogs, though direct experimental confirmation is required.

Antimicrobial Anti-inflammatory COX Inhibition

Recommended Research and Procurement Application Scenarios for N-(4-(2-((4-Ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (921776-14-9)


Kinase Inhibitor Screening Library Diversification

The compound is suitable for inclusion in kinase-focused screening libraries where the 4-ethylphenyl substituent provides structural diversity beyond common phenyl and 4-methoxyphenyl analogs. As demonstrated for related 2-aminothiazole pivalamides with Pim1 kinase inhibitory activity and CFTR corrector function, the scaffold has validated target engagement potential [1]. Procurement of the target compound as a distinct chemical entity (ΔMW = +28.05 vs. des-ethyl analog; ΔcLogP ≈ +0.8) enables exploration of SAR around the phenyl ring substitution.

Anti-Inflammatory Drug Discovery – COX Selectivity Profiling

Given that 2-aminothiazole derivatives have demonstrated COX-2 selective inhibition with IC50 values as low as 0.09 μM and selectivity indexes up to 16 over COX-1 [2], the target compound can be screened in COX-1/COX-2 enzymatic assays. The 4-ethylphenyl group may shift the COX-1/COX-2 selectivity profile relative to unsubstituted phenyl or methoxy-substituted analogs, potentially identifying a novel selectivity window.

Antimicrobial Screening Against Gram-Negative and Fungal Pathogens

The 2-aminothiazole class has shown activity against E. coli and C. albicans [3]. The target compound, with its enhanced lipophilicity (estimated cLogP ≈ 3.2), may exhibit improved membrane penetration in Gram-negative bacteria relative to less lipophilic analogs. Screening in standard broth microdilution assays against ESKAPE pathogens is recommended to establish the compound's antimicrobial spectrum.

Chemical Biology Probe Development – Target Deconvolution Studies

The compound's unique 4-ethylphenyl moiety facilitates affinity-based proteomics (e.g., chemical proteomics or thermal proteome profiling) for target deconvolution. The pivalamide group provides a metabolic stability advantage common to tert-butyl amides, while the ethyl substituent enables differentiation from phenyl-based analogs in pull-down experiments. Procurement of the compound as a chemical probe is warranted when a hit from this chemical series has been identified but the molecular target is unknown.

Quote Request

Request a Quote for N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.